1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea
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Description
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of a protein kinase enzyme that plays a role in various cellular processes.
Scientific Research Applications
Strong Dimerization Capabilities
Research highlights the strong dimerization of ureidopyrimidones, a class to which our compound of interest likely belongs, through quadruple hydrogen bonding. This characteristic is pivotal for developing supramolecular structures, which are fundamental in creating complex chemical systems that mimic biological processes (F. H. Beijer et al., 1998).
Electrophilic Substitution Mechanism
Studies on the kinetics and mechanisms of electrophilic substitution of heteroaromatic compounds, including pyrimidinones, shed light on the influence of NH and CO groups, providing insights into how these structures react under different chemical conditions. This information is valuable for synthetic chemistry applications, where controlled reactions are crucial (C. D. Johnson et al., 1968).
Intramolecular Hydrogen Bonding and Complexation
The study of substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation reveals the significance of chemical structure on the binding affinities and conformations of molecules. Such studies are crucial for designing drug molecules and understanding their interactions with biological targets (Chia-Hui Chien et al., 2004).
Antimicrobial Activity
The synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas for their antimicrobial activity demonstrate the potential of these compounds in pharmaceutical applications. Identifying new antimicrobial agents is crucial in the fight against resistant bacterial strains (P. V. G. Reddy et al., 2003).
Cytokinin-Like Activity and Plant Growth
Urea derivatives, including those similar to the compound , have shown cytokinin-like activity, influencing cell division and differentiation in plants. This property makes them valuable in agricultural sciences, particularly in enhancing crop yield and health (A. Ricci & C. Bertoletti, 2009).
properties
IUPAC Name |
1-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-12(17-14(20)16-11-6-4-8-21-11)13(19)18-7-3-2-5-10(18)15-9/h2-8H,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAODIRFVLJJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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